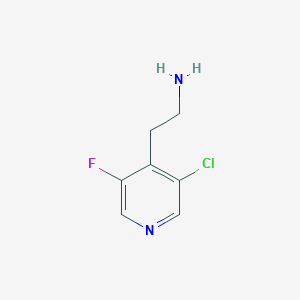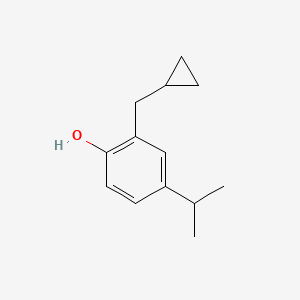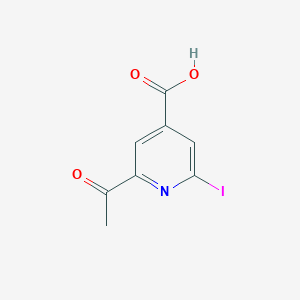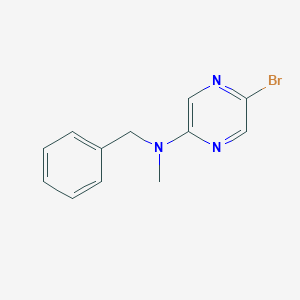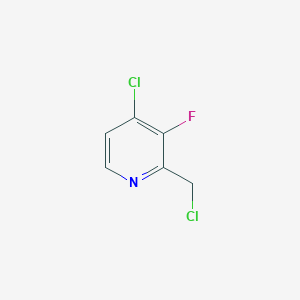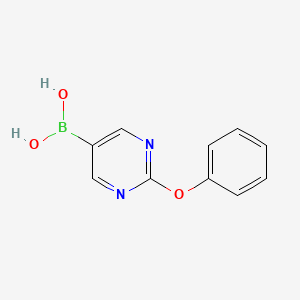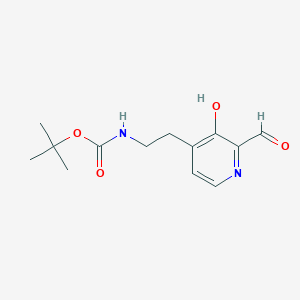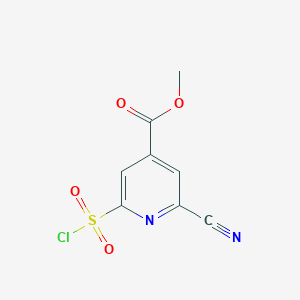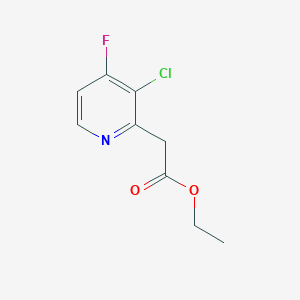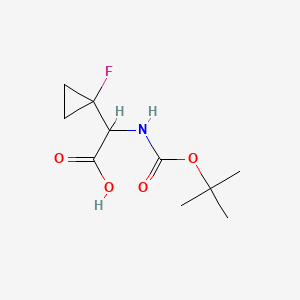
2-((tert-Butoxycarbonyl)amino)-2-(1-fluorocyclopropyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[(tert-butoxy)carbonyl]amino}-2-(1-fluorocyclopropyl)acetic acid is an organic compound that has garnered interest in various scientific fields due to its unique structural properties. This compound features a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a fluorocyclopropyl moiety, making it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(tert-butoxy)carbonyl]amino}-2-(1-fluorocyclopropyl)acetic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Formation of the Fluorocyclopropyl Moiety: The fluorocyclopropyl group is introduced via cyclopropanation reactions using fluorinated reagents.
Coupling Reaction: The protected amino acid is then coupled with the fluorocyclopropyl intermediate under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common to achieve the desired product quality.
化学反応の分析
Types of Reactions
2-{[(tert-butoxy)carbonyl]amino}-2-(1-fluorocyclopropyl)acetic acid undergoes various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Substitution Reactions: The fluorocyclopropyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the reagents used.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
Deprotected Amine: Resulting from Boc deprotection.
Substituted Derivatives: Formed through nucleophilic substitution.
Oxidized and Reduced Products: Depending on the specific reaction conditions.
科学的研究の応用
2-{[(tert-butoxy)carbonyl]amino}-2-(1-fluorocyclopropyl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of 2-{[(tert-butoxy)carbonyl]amino}-2-(1-fluorocyclopropyl)acetic acid involves its interaction with specific molecular targets. The fluorocyclopropyl group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The Boc group provides stability and protection during synthetic processes, which can be removed under controlled conditions to reveal the active amine.
類似化合物との比較
Similar Compounds
- 2-{[(tert-butoxy)carbonyl]amino}-2-(1-trifluoromethylcyclobutyl)acetic acid
- 2-{[(tert-butoxy)carbonyl]amino}-2-(oxan-2-yl)acetic acid
- 2-{[(tert-butoxy)carbonyl]amino}-2-(1-(trifluoromethyl)cyclobutyl)acetic acid
Uniqueness
2-{[(tert-butoxy)carbonyl]amino}-2-(1-fluorocyclopropyl)acetic acid is unique due to the presence of the fluorocyclopropyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable intermediate in various synthetic and research applications.
特性
分子式 |
C10H16FNO4 |
|---|---|
分子量 |
233.24 g/mol |
IUPAC名 |
2-(1-fluorocyclopropyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
InChI |
InChI=1S/C10H16FNO4/c1-9(2,3)16-8(15)12-6(7(13)14)10(11)4-5-10/h6H,4-5H2,1-3H3,(H,12,15)(H,13,14) |
InChIキー |
FWSOIQAMTAFRFY-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC(C(=O)O)C1(CC1)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(4-fluoro-3-phenoxyphenyl)methylidene]hydroxylamine](/img/structure/B14851719.png)
